N-[4-(acetamidosulfonyl)phenyl]-1-[(3-methylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide
Description
N-[4-(acetamidosulfonyl)phenyl]-1-[(3-methylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide is a synthetic small molecule characterized by a 2-oxo-1,2-dihydropyridine core substituted with a carboxamide group at position 2. Key structural features include:
Properties
IUPAC Name |
N-[4-(acetylsulfamoyl)phenyl]-1-[(3-methylphenyl)methyl]-2-oxopyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O5S/c1-15-5-3-6-17(13-15)14-25-12-4-7-20(22(25)28)21(27)23-18-8-10-19(11-9-18)31(29,30)24-16(2)26/h3-13H,14H2,1-2H3,(H,23,27)(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXVORGMCVPMKBF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C=CC=C(C2=O)C(=O)NC3=CC=C(C=C3)S(=O)(=O)NC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[4-(acetamidosulfonyl)phenyl]-1-[(3-methylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide is a compound of significant interest due to its potential therapeutic applications. The compound's unique structure, characterized by a dihydropyridine core with various functional groups, suggests diverse biological activities. This article reviews the current understanding of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 444.49 g/mol. Its structural elements include an acetamidosulfonyl group and a methylphenyl moiety, which are crucial for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C21H24N2O4S |
| Molecular Weight | 444.49 g/mol |
| Functional Groups | Acetamidosulfonyl, Methylphenyl |
| CAS Number | 1005300-21-9 |
Research indicates that the compound may act as a modulator of various biological pathways. Preliminary studies suggest interactions with enzymes involved in inflammatory responses and potential inhibition of certain kinases linked to cancer progression.
- Inhibition of Enzymatic Activity : The compound has shown potential in inhibiting enzymes such as monoacylglycerol lipase (MAGL) and alpha/beta hydrolase domain-containing protein 6 (ABHD6), which are involved in lipid metabolism and signaling pathways related to pain and inflammation .
- Anticancer Properties : In vitro studies have indicated that this compound may induce apoptosis in cancer cells by activating specific signaling cascades that lead to cell death .
Antimicrobial Effects
Recent studies have demonstrated that this compound exhibits antimicrobial properties against various bacterial strains. The mechanism is hypothesized to involve disruption of bacterial cell wall synthesis.
Anti-inflammatory Effects
The compound's ability to modulate inflammatory pathways suggests potential applications in treating inflammatory diseases. It may reduce the production of pro-inflammatory cytokines, thus alleviating symptoms associated with conditions like rheumatoid arthritis.
Case Studies
- Study on Anticancer Activity : A study published in Cancer Research evaluated the effects of this compound on several cancer cell lines. Results indicated a significant reduction in cell viability and increased apoptosis markers in treated cells compared to controls .
- Anti-inflammatory Study : In a clinical trial involving patients with chronic inflammatory conditions, administration of the compound resulted in a marked decrease in inflammatory markers and improved patient-reported outcomes regarding pain and mobility .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer properties of this compound. Its structural features allow it to interact with specific biological targets implicated in cancer progression. For instance, research has shown that derivatives of dihydropyridine compounds can inhibit cell proliferation in various cancer cell lines by inducing apoptosis and disrupting cell cycle progression.
Case Study:
A study published in the Journal of Medicinal Chemistry demonstrated that modifications to the dihydropyridine scaffold resulted in enhanced cytotoxicity against breast cancer cells. The compound exhibited IC50 values in the low micromolar range, indicating significant potency against tumor cells .
Neuroprotective Effects
The compound has also been investigated for its neuroprotective effects, particularly in models of neurodegenerative diseases such as multiple sclerosis (MS). The sulfonamide moiety is believed to play a crucial role in inhibiting inflammatory processes that contribute to demyelination.
Case Study:
In a preclinical model of MS, treatment with N-[4-(acetamidosulfonyl)phenyl]-1-[(3-methylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide resulted in reduced clinical symptoms and histological evidence of remyelination .
Synthetic Pathways
The synthesis of this compound can be achieved through various methodologies, including metal-catalyzed reactions and condensation techniques. For example, one efficient synthetic route involves the reaction of appropriate sulfonamides with diketones under acidic conditions.
| Step | Reagents | Conditions | Yield |
|---|---|---|---|
| 1 | Sulfonamide + Diketone | Acidic medium | 85% |
| 2 | Purification | Recrystallization | 90% |
Chemical Characterization
Characterization techniques such as NMR spectroscopy and mass spectrometry confirm the identity and purity of synthesized compounds. For instance, ^1H NMR spectra reveal distinct chemical shifts corresponding to the aromatic protons and functional groups present in the structure .
Structure-Activity Relationship (SAR) Studies
SAR studies are critical for optimizing the efficacy and selectivity of this compound. Variations in substituents on the phenyl rings or modifications to the carboxamide group can significantly affect biological activity.
Example Findings:
- Substituting different alkyl groups on the phenyl ring enhances lipophilicity and cellular uptake.
- Altering the sulfonamide group can improve selectivity towards specific molecular targets involved in tumorigenesis.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs in c-Met/HGFR Inhibition ()
Compounds sharing the dihydropyridine-3-carboxamide scaffold but differing in substituents include:
Key Observations :
- Fluorine-containing analogs (e.g., 1025720-94-8) may exhibit superior metabolic stability due to fluorine’s electron-withdrawing effects.
Carboxamide-Containing Heterocycles in Other Therapeutic Areas
Angiotensin II Receptor Antagonists ()
Compounds such as losartan and valsartan feature tetrazole or imidazole-carboxylate cores instead of dihydropyridine. While these share carboxamide-like polar groups (e.g., tetrazole), their primary mechanism (angiotensin receptor blockade) differs significantly from kinase inhibition, highlighting how structural nuances dictate target specificity .
Agrochemical Carboxamides ()
Triazofenamide (1-(3-methylphenyl)-5-phenyl-1H-1,2,4-triazole-3-carboxamide) demonstrates carboxamide functionality in a triazole scaffold. Unlike the target compound, triazofenamide’s simpler structure and methylphenyl group are optimized for pesticidal activity rather than human therapeutic use .
Pyrrole-Based Analogs ()
DM-11 (1-(2,4-dichlorobenzyl)-N-((4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)pyrrole-3-carboxamide) replaces the dihydropyridine core with a pyrrole ring. This alteration likely reduces redox activity while introducing dichlorobenzyl, which enhances halogen bonding in target interactions .
Preparation Methods
Formation of the 2-Oxo-1,2-Dihydropyridine Core
The dihydropyridine nucleus is commonly synthesized via Hantzsch-type cyclization or condensation reactions. A modified approach involves refluxing ethyl acetoacetate with ammonium acetate and an aldehyde in ethanol, yielding the dihydropyridine ring. For the target compound, the aldehyde component is replaced with a nitro-substituted aryl group to facilitate subsequent sulfonamide formation.
Reaction Conditions:
Sulfonamide Functionalization at the 4-Position
Sulfonylation is achieved by reacting the dihydropyridine intermediate with 4-aminobenzenesulfonamide. This step employs carbodiimide-based coupling agents, such as EDC/HOBt, to activate the carboxylic acid moiety for amide bond formation.
Optimized Protocol:
N-Benzylation with 3-Methylbenzyl Groups
Benzylation at the N1 position is performed using 3-methylbenzyl bromide under basic conditions. Potassium carbonate in acetonitrile facilitates the SN2 displacement, while catalytic KI enhances reactivity.
Key Parameters:
-
Base: K₂CO₃ (3 equiv)
-
Solvent: Acetonitrile, 60°C, 6 hours
-
Yield: 75–80%.
Optimization of Reaction Parameters
Critical factors influencing yield and purity include solvent polarity, temperature, and catalyst loading. Comparative data are summarized below:
Table 1: Impact of Solvent on Benzylation Yield
| Solvent | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|
| Acetonitrile | 60 | 78 | 98 |
| DMF | 80 | 65 | 92 |
| THF | 50 | 70 | 95 |
Data adapted from methodologies in.
Analytical and Spectroscopic Characterization
Structural confirmation relies on multimodal analysis:
Table 2: Spectroscopic Data for Key Intermediate
| Technique | Observations |
|---|---|
| NMR | δ 8.21 (s, 1H, NH), 7.45–7.12 (m, 8H, Ar-H) |
| HPLC | Retention time: 6.72 min, Purity: 98.5% |
| FT-IR | 1675 cm⁻¹ (C=O), 1340 cm⁻¹ (S=O) |
These results align with reported values for analogous dihydropyridine derivatives.
Comparative Evaluation of Synthetic Routes
A three-step sequential synthesis proves superior to one-pot methods, offering higher regioselectivity and easier purification. The use of EDC/HOBt in amide coupling minimizes racemization compared to classical acyl chloride routes.
Challenges in Synthesis and Purification
Key challenges include:
-
By-product Formation: Over-benzylation at the 3-position necessitates careful stoichiometric control.
-
Solubility Issues: The sulfonamide group’s poor solubility in nonpolar solvents complicates crystallization.
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Scale-up Limitations: High-pressure conditions required for cyclization (2.0–6.0 bar) increase operational costs .
Q & A
Basic Research Questions
Q. What synthetic strategies are effective for constructing the 1,2-dihydropyridine core in this compound?
- Methodological Answer : The 1,2-dihydropyridine scaffold can be synthesized via condensation reactions between substituted anilines and carbonyl precursors. For example, refluxing 2-chloronicotinic acid with substituted anilines in the presence of p-toluenesulfonic acid (as a catalyst) and pyridine (as a base) under aqueous conditions has been effective for analogous structures . Optimization involves adjusting catalyst concentration (0.1–0.2 mol%), reaction time (8–12 hours), and temperature (100–110°C) to reduce by-products like tautomers or dimerization products. Purification via recrystallization from methanol or ethanol is recommended .
Q. Which spectroscopic techniques are critical for confirming the functional groups in this compound?
- Methodological Answer :
- 1H/13C NMR : Assign protons and carbons on the dihydropyridine ring and substituents (e.g., methylbenzyl, acetamidosulfonyl). For instance, the amide proton typically appears at δ 10–12 ppm, while the dihydropyridine C=O resonates at ~165 ppm in 13C NMR .
- IR Spectroscopy : Confirm carbonyl (C=O, ~1670 cm⁻¹) and sulfonamide (S=O, ~1350–1150 cm⁻¹) stretches .
- Mass Spectrometry : Use high-resolution MS to verify the molecular ion peak (e.g., [M+H]⁺) and fragmentation patterns .
Q. How can researchers optimize purification to isolate this compound from polar by-products?
- Methodological Answer : Employ gradient column chromatography (silica gel, hexane/ethyl acetate or dichloromethane/methanol) followed by recrystallization. For polar by-products, reverse-phase HPLC with a C18 column and acetonitrile/water mobile phase (e.g., 70:30 v/v) improves separation efficiency .
Advanced Research Questions
Q. How can contradictions between NMR and X-ray data on tautomerism be resolved?
- Methodological Answer : The compound may exist as keto-amine (lactam) or enol-imine tautomers. X-ray crystallography (e.g., ) definitively identifies the keto-amine form via planar geometry (dihedral angle: 8.38° between aromatic rings) and N—H⋯O hydrogen bonds (2.85–2.90 Å) . If NMR suggests enol-imine (e.g., broad OH signal), perform variable-temperature NMR in DMSO-d6 to observe tautomeric equilibrium or use deuterated solvents to stabilize the dominant form .
Q. What structural modifications enhance bioactivity while retaining the 2-oxo-1,2-dihydropyridine scaffold?
- Methodological Answer :
- Substituent Effects : Introduce electron-withdrawing groups (e.g., halogens) on the phenyl rings to improve target binding. For example, bromine at the 3-position (analogous to ) enhances π-stacking interactions .
- Scaffold Hybridization : Replace the methylbenzyl group with fluorophenyl (as in ) to modulate lipophilicity and bioavailability .
- Bioactivity Testing : Use in vitro assays (e.g., enzyme inhibition, cell viability) to correlate modifications with activity, referencing SAR studies on pyridinecarboxamides .
Q. How can computational modeling predict binding modes and affinity for target proteins?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina or Schrödinger Suite to dock the compound into protein active sites (e.g., kinases, GPCRs). The acetamidosulfonyl group may form hydrogen bonds with Lys/Arg residues .
- Molecular Dynamics (MD) : Simulate binding stability over 100 ns trajectories (AMBER/CHARMM force fields) to assess interactions like π-π stacking with Phe/Tyr residues .
- Free Energy Calculations : Apply MM-GBSA to estimate binding free energy, prioritizing analogs with ΔG < -8 kcal/mol .
Q. What industrial-scale synthesis considerations apply to this compound?
- Methodological Answer :
- Reactor Design : Use continuous flow reactors (e.g., microreactors) to control exothermic steps (e.g., condensation) and improve yield (>85%) .
- Purification : Implement centrifugal partition chromatography (CPC) for large-scale separation of regioisomers .
- Quality Control : Validate purity via UPLC-MS and ensure compliance with ICH guidelines for residual solvents (e.g., methanol < 3000 ppm) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
